1,2-Diazenedicarboxylic acid

Beschreibung

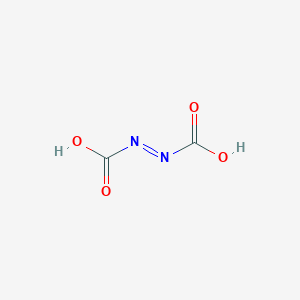

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-carboxyiminocarbamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2O4/c5-1(6)3-4-2(7)8/h(H,5,6)(H,7,8)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVVENVKYJZFMW-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N=NC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)(/N=N/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4910-62-7 | |

| Record name | Potassium azodicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004910627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for 1,2 Diazenedicarboxylic Acid and Its Derivatized Forms

Classical Preparative Routes from Hydrazine (B178648) Derivatives

The most established and widely practiced synthesis of diazenedicarboxylates originates from hydrazine or its hydrate (B1144303). This method is typically a two-step process involving an initial alkylation to form a stable intermediate, followed by an oxidation step to yield the final azo compound.

Alkylation and Subsequent Oxidation Procedures

The classical synthesis begins with the alkylation of hydrazine. wikipedia.org A common approach involves the reaction of hydrazine hydrate with an alkyl chloroformate, such as ethyl chloroformate, in a controlled environment. wikipedia.org This condensation reaction forms the corresponding dialkyl hydrazodicarboxylate (also known as a diazanedicarboxylate), a stable, often crystalline solid intermediate. wikipedia.orgpsu.edu For instance, diethyl hydrazodicarboxylate is a solid with a melting point of 131–133 °C that is considerably more stable to heat than its oxidized counterpart. wikipedia.org

The general scheme for this initial alkylation step is as follows: H₂N-NH₂ + 2 R-O-C(O)Cl → R-O-C(O)-NH-NH-C(O)-O-R + 2 HCl

Following the formation and isolation of the dialkyl hydrazodicarboxylate, the second step is the oxidation of this intermediate to the final 1,2-diazenedicarboxylate derivative. psu.edursc.org This transformation converts the N-N single bond of the hydrazine derivative into the N=N double bond characteristic of the azo functional group. The reaction is typically performed in an ice bath to control the temperature, which should not exceed 20 °C. wikipedia.org

Oxidizing Agents in Derivative Synthesis

A variety of oxidizing agents have been successfully employed for the conversion of dialkyl hydrazodicarboxylates to their corresponding diazenedicarboxylates. The choice of oxidant can influence the reaction's efficiency and compatibility with other functional groups.

While numerous reagents such as nitric acid, halogens, and lead(IV) acetate (B1210297) have been used, N-bromosuccinimide (NBS) in the presence of pyridine (B92270) has proven to be a particularly effective and widely used system for this oxidation. rsc.orgthieme-connect.com Other historical and specialized reagents include chlorine, hypochlorous acid, and fuming nitric acid. wikipedia.org The selection of the oxidizing agent is critical for achieving high yields and purity of the final product.

Below is a table summarizing common oxidizing agents used in the synthesis of 1,2-diazenedicarboxylate derivatives.

| Oxidizing Agent | Typical Conditions/Notes | Reference(s) |

| N-Bromosuccinimide (NBS) | Used with pyridine; considered a highly useful and standard method. | psu.edursc.orgthieme-connect.com |

| Nitric Acid | Concentrated or red fuming nitric acid can be used. | wikipedia.orgthieme-connect.com |

| **Chlorine (Cl₂) ** | Bubbled through the solution of the hydrazine derivative. | wikipedia.org |

| Hypochlorous Acid (HOCl) | An effective halogen-based oxidant for this transformation. | wikipedia.org |

| Lead(IV) Acetate | A strong oxidizing agent used in various contexts. | thieme-connect.com |

| Iron Salts | Have been successfully applied in the oxidation of hydrazino compounds. | thieme-connect.com |

Advanced Synthetic Approaches to Functionalized Diazenedicarboxylates

Beyond the classical synthesis of simple alkyl esters, advanced methodologies have been developed to create more complex and specifically functionalized diazenedicarboxylates, including chiral analogues and molecules assembled on solid supports.

Synthesis of Specific Ester Analogues

The synthesis of specialized ester analogues, such as those bearing chiral auxiliaries, follows a similar principle to the classical route but requires the initial preparation of a specific chloroformate. For example, a series of chiral dialkyl diazenedicarboxylates, including bornyl, isobornyl, and menthyl derivatives, have been prepared. psu.edu The process begins with the conversion of the corresponding chiral alcohol (e.g., menthol, borneol) into its chloroformate. This custom chloroformate is then condensed with hydrazine to form the chiral dialkyl diazanedicarboxylate intermediate. psu.edursc.org

Subsequent oxidation of this chiral intermediate, typically with N-bromosuccinimide and pyridine, affords the target chiral diazenedicarboxylate ester in good yields, ranging from 50% to 90%. psu.edursc.org These chiral reagents are valuable in asymmetric synthesis for the stereoselective amination of enolates. psu.edu

The following table details the synthesis of several specific ester analogues.

| Ester Analogue | Precursor Alcohol | Key Steps | Yield | Reference(s) |

| Di-(+)-menthyl diazenedicarboxylate | (+)-Menthol | 1. Conversion to chloroformate. 2. Condensation with hydrazine. 3. Oxidation with NBS/pyridine. | 77-91% (Oxidation Step) | psu.edu |

| Di-(-)-bornyl diazenedicarboxylate | (-)-Borneol | 1. Conversion to chloroformate. 2. Condensation with hydrazine. 3. Oxidation with NBS/pyridine. | 77-91% (Oxidation Step) | psu.edu |

| Di-(-)-isobornyl diazenedicarboxylate | (-)-Isoborneol | 1. Conversion to chloroformate. 2. Condensation with hydrazine. 3. Oxidation with NBS/pyridine. | 77-91% (Oxidation Step) | psu.edu |

Solid-Phase Synthesis Techniques for Derivatized Azo Compounds

Solid-phase synthesis offers a powerful platform for constructing complex molecules, including derivatized azo compounds, in an efficient and easily purifiable manner. This technique involves anchoring a starting material to a solid support, such as a resin, and performing subsequent chemical modifications. researchgate.net

An effective solid-phase strategy has been developed for synthesizing peptides containing azopyridine side-chains. rsc.org This method utilizes an on-resin Mills reaction, a classic method for forming azo compounds, adapted for solid-phase chemistry. This approach allows for the creation of peptide-based bioconjugates. rsc.org The development of such techniques is crucial for applications in fields like chemical biology and materials science, where molecules with specific properties are designed and assembled on solid supports. researchgate.netresearchgate.net The ability to attach azo derivatives to supports like silica (B1680970) gel or polymer resins opens avenues for creating novel functional materials and analytical tools. researchgate.net

Mechanistic Investigations of Reactions Catalyzed or Mediated by 1,2 Diazenedicarboxylic Acid Derivatives

Mitsunobu Reaction Mechanistic Pathways

The Mitsunobu reaction is a cornerstone of organic synthesis for the conversion of alcohols to a variety of other functional groups with a characteristic inversion of stereochemistry. wikipedia.orgmdpi.comchemistrysteps.com The reaction's mechanism, while complex, has been elucidated through extensive investigation. wikipedia.org

Adduct Formation with Phosphines

The initial and critical step in the Mitsunobu reaction is the nucleophilic attack of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), on the electrophilic nitrogen atom of a 1,2-diazenedicarboxylic acid derivative like DEAD. wikipedia.orgchemistrysteps.com This rapid reaction forms a zwitterionic adduct, often referred to as a betaine (B1666868) intermediate. wikipedia.orgrsc.org This adduct is a highly reactive species that plays a pivotal role in the subsequent steps of the reaction.

The formation of this betaine has been supported by various mechanistic studies, including multinuclear NMR spectroscopy. rsc.orgnih.gov These studies have helped to characterize the intermediates formed when azodicarboxylates react with phosphines. rsc.org While the betaine is a key intermediate, some research also suggests the formation of a five-membered oxadiazaphosphole ring as a more stable alternative, depending on the substituents of the phosphine. nih.govacs.org The choice of phosphine reagent can influence the early intermediates of the reaction mechanism. nih.gov

The betaine then deprotonates the acidic pronucleophile (e.g., a carboxylic acid) to form an ion pair. wikipedia.org This ion pair is essential for the subsequent activation of the alcohol.

Stereochemical Implications: Inversion of Configuration

A defining characteristic of the Mitsunobu reaction is the inversion of configuration at the stereocenter of the alcohol. mdpi.comchemistrysteps.com This stereochemical outcome is a direct consequence of an SN2-type nucleophilic attack. wikipedia.orgescholarship.org After the initial formation of the betaine adduct and its protonation by the acidic component, the alcohol is activated by forming an alkoxyphosphonium salt. wikipedia.orgorganic-chemistry.org

The nucleophile, which is the conjugate base of the acidic component, then attacks the carbon atom of the activated alcohol from the backside, displacing the triphenylphosphine oxide leaving group. wikipedia.orgescholarship.org This backside attack is responsible for the clean inversion of stereochemistry observed in the product. organic-chemistry.org The stereospecificity of the Mitsunobu reaction has made it an invaluable tool in the total synthesis of natural products where precise control of stereochemistry is paramount. mdpi.com

However, it is noteworthy that in certain cases, particularly with sterically hindered alcohols in intramolecular reactions, retention of configuration has been observed. acs.orgresearchgate.net This atypical outcome is attributed to a different mechanistic pathway involving an acyloxyphosphonium salt intermediate, where the reaction proceeds through acyl transfer to the alcohol. researchgate.net

Elucidation of Intermediates in Catalytic Cycles

While the stoichiometric Mitsunobu reaction is widely used, the generation of stoichiometric amounts of triphenylphosphine oxide and the reduced azodicarboxylate byproduct presents challenges, particularly for large-scale synthesis. rsc.orgscispace.com This has driven research into catalytic versions of the Mitsunobu reaction. scispace.comrsc.org

In these catalytic cycles, the aim is to regenerate both the phosphine and the azodicarboxylate in situ. scispace.com Mechanistic studies of these catalytic systems have provided further insights into the reaction intermediates. For instance, in systems using recyclable azo-reagents like ethyl 2-arylhydrazinecarboxylates, the formation of betaine intermediates is still strongly suggested. rsc.orgrsc.org These hydrazine-based catalysts can be re-oxidized to their active azo form using an oxidant, such as atmospheric oxygen with an iron phthalocyanine (B1677752) co-catalyst, with water being the only byproduct. scispace.comrsc.org

Michael Reaction Mechanistic Studies

Derivatives of this compound also function as potent electrophiles in other important organic transformations, notably the Michael reaction. wikipedia.org

Role as an Aza-Dienophile and Michael Acceptor

The electron-deficient N=N double bond in azodicarboxylates like DEAD makes them excellent Michael acceptors. wikipedia.org They readily undergo conjugate addition with a variety of nucleophiles. This reactivity is central to their use in the α-amination of carbonyl compounds. researchgate.netthieme-connect.com For example, 1,3-dicarbonyl compounds can add to azodicarboxylates, often catalyzed by a base, to form the corresponding hydrazone derivatives. thieme-connect.com

Furthermore, azodicarboxylates can act as aza-dienophiles in hetero-Diels-Alder reactions. wikipedia.orgwikipedia.org In these cycloadditions, the N=N double bond serves as the dienophile, reacting with a diene to form a six-membered heterocyclic ring. wikipedia.org This reactivity has been exploited in the synthesis of various nitrogen-containing compounds. The use of Lewis acids can promote these reactions, enhancing their rate and selectivity. nih.gov

Copper(II)-Catalyzed Reactions with β-Keto Esters

The Michael addition of β-keto esters to azodicarboxylates can be efficiently catalyzed by copper(II) salts. wikipedia.org Mechanistic studies of these reactions suggest that the active nucleophilic species are copper enolates of the β-dicarbonyl compound, formed in situ. acs.org

The catalytic cycle is thought to involve the coordination of the copper(II) catalyst to the β-keto ester, facilitating its deprotonation to form a copper enolate. This enolate then adds to the electrophilic azodicarboxylate. Subsequent protonolysis releases the product and regenerates the active catalyst. Mechanistic investigations using techniques such as UV-vis, IR, and electrospray ionization mass spectrometry (ESI-MS) have provided evidence for the formation of these copper enolate intermediates. acs.org The use of chiral ligands in conjunction with copper catalysts has enabled the development of highly enantioselective versions of this reaction, providing access to chiral α-amino dicarbonyl compounds. researchgate.net

Pericyclic Reaction Mechanisms

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. Azodicarboxylates are known to participate in several types of pericyclic reactions, including Diels-Alder and ene reactions.

Diels-Alder Reactions with Dienic Systems

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org Due to their electron-withdrawing ester groups, this compound derivatives, such as diethyl azodicarboxylate (DEAD), are potent dienophiles in aza-Diels-Alder reactions. wikipedia.orgorganic-chemistry.org The reaction is typically concerted and follows the [π4s + π2s] cycloaddition pathway as allowed by the Woodward-Hoffmann rules. wikipedia.org

The mechanism involves the overlap of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the azodicarboxylate dienophile. organic-chemistry.org The electron-withdrawing nature of the carboxylate groups lowers the energy of the LUMO, facilitating the reaction. organic-chemistry.org

Stereochemical aspects of these reactions have been investigated. For instance, the reaction of DEAD with steroidal dienes has been shown to produce isomeric Diels-Alder adducts with high stereoselectivity. rsc.org The stereochemistry of the resulting cyclohexene (B86901) ring is dictated by the geometry of the diene and the dienophile. wikipedia.org For example, the reaction of an E,Z-diene with DEAD results in a six-membered ring with trans stereochemistry. chemtube3d.com Intramolecular versions of the aza-Diels-Alder reaction have also been developed, allowing for the regio- and stereoselective synthesis of bicyclic 1,2-diazine systems. nih.gov

| Diene | Dienophile | Product | Key Mechanistic Feature |

| Conjugated Diene | This compound derivative | Substituted Tetrahydropyridazine | Concerted [4+2] cycloaddition |

| Steroidal Diene | Diethyl azodicarboxylate (DEAD) | Diastereomeric adducts | High stereoselectivity at new chiral centers. rsc.org |

| E,Z-Diene | Diethyl azodicarboxylate (DEAD) | Trans-substituted six-membered ring | Stereospecific, controlled by diene geometry. chemtube3d.com |

| Tethered Diene-Dienophile | Intramolecular N-acylazo dienophile | Bicyclic 1,2-diazine | Regio- and stereoselective intramolecular cycloaddition. nih.gov |

Ene Reactions with Alkenes

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). mdpi.comwikipedia.org this compound derivatives are effective enophiles. The reaction proceeds through a cyclic transition state, leading to the formation of a new sigma bond, a new pi bond, and the transfer of the allylic hydrogen. mdpi.com

Uncatalyzed ene reactions between phenylpropanoid compounds and DEAD have been observed. mdpi.com For example, allylbenzene (B44316) reacts with DEAD to form the corresponding ene product. mdpi.comresearchgate.net The reaction mechanism is believed to be concerted, involving the HOMO of the ene and the LUMO of the enophile. wikipedia.org The reaction can also be mediated by Lewis acids, which can enhance the reactivity of the enophile. acs.org

Aza-Ene Reaction Pathways

When the enophile is an azo compound, the reaction is specifically termed an aza-ene reaction. Derivatives of this compound are classic examples of enophiles in this reaction class. The fundamental mechanism mirrors the general ene reaction, involving a concerted pathway with a cyclic transition state. wikipedia.org

Computational studies using density functional theory (DFT) have been employed to investigate the transition states of aza-ene reactions. These studies help in understanding the energetics and geometries of the reaction pathway. The reaction is synthetically useful for the formation of allylic hydrazides, which can be further transformed into other functional groups. acs.org

Dehydrogenation Reaction Mechanisms

This compound derivatives are effective oxidizing agents and can be used for the dehydrogenation of various substrates, including alcohols and thiols. wikipedia.org

Oxidation of Alcohols to Carbonyl Compounds

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. wikipedia.orgopenstax.org Derivatives of this compound, often in combination with a phosphine like triphenylphosphine (TPP), are famously used in the Mitsunobu reaction for the conversion of primary and secondary alcohols to various functional groups, which proceeds with an oxidation-reduction mechanism. nih.govslideshare.net

The mechanism of alcohol oxidation by azodicarboxylates can also proceed without a phosphine, although it is often less efficient. wikipedia.org In the context of the Mitsunobu reaction, the triphenylphosphine initially reacts with the azodicarboxylate (e.g., DEAD) to form a phosphonium (B103445) intermediate. organic-chemistry.orgtcichemicals.com This intermediate then activates the alcohol, making the hydroxyl group a good leaving group. The actual oxidation of the alcohol to the carbonyl compound is part of a complex cycle where the azodicarboxylate is reduced. organic-chemistry.orgtcichemicals.com

More directly, azodicarboxylates can act as hydride acceptors. The mechanism for the direct oxidation of an alcohol is thought to involve the formation of an intermediate adduct between the alcohol and the azodicarboxylate, followed by an E2-like elimination where a base removes the proton from the carbon bearing the hydroxyl group, leading to the formation of the carbonyl compound. openstax.orgmasterorganicchemistry.com In some systems, such as with copper/azodicarboxylate catalysts, the reaction is proposed to proceed through interdependent catalytic cycles where the azodicarboxylate mediates a two-electron alcohol oxidation. acs.org

| Alcohol Type | Reagents | Product | Key Mechanistic Feature |

| Primary Alcohol | DEAD, TPP, Nucleophile | Ester, Ether, etc. | SN2 inversion at the alcohol carbon via an alkoxyphosphonium salt. nih.govwikipedia.org |

| Secondary Alcohol | DEAD, TPP, Nucleophile | Inverted Ester, etc. | Clean inversion of stereochemistry. organic-chemistry.org |

| Primary/Secondary Alcohol | Cu/DBAD catalyst, O2 | Aldehyde/Ketone | Cooperative catalysis involving two interdependent cycles. acs.org |

| Primary Alcohol | Azodicarboxylate, ZnBr2 | Aldehyde | Lewis acid-catalyzed dehydrogenation. researchgate.net |

Conversion of Thiols to Disulfides

The oxidation of thiols (R-SH) to disulfides (R-S-S-R) is a common and important reaction. youtube.com this compound derivatives are efficient reagents for this transformation. rsc.orgresearchgate.netresearchgate.net This oxidation is particularly useful because it can often be performed under mild conditions and with high selectivity, avoiding over-oxidation to sulfonic or sulfinic acids. mdpi.com

The mechanism of thiol oxidation by diazenedicarboxylic acid derivatives involves a nucleophilic attack of the thiolate anion on the nitrogen atom of the azo group. This is followed by a second thiol molecule reacting with the initial adduct to form the disulfide and the reduced hydrazo derivative of the dicarboxylate. acs.org This method is also suitable for the synthesis of unsymmetrical disulfides by carefully controlling the reaction conditions and the nature of the thiols. mdpi.comnih.gov

Transformation of Hydrazo Groups to Azo Groups

Derivatives of this compound are effective reagents for the dehydrogenation of hydrazo compounds, converting them into the corresponding azo compounds. wikipedia.org This transformation is a key step in various synthetic pathways. For instance, diethyl azodicarboxylate (DEAD) is known to oxidize hydrazo groups to azo groups. wikipedia.org The reaction mechanism involves the abstraction of hydrogen atoms from the hydrazo compound by the diazene (B1210634) derivative. wikipedia.org

This oxidation is not limited to simple hydrazo compounds. For example, in the synthesis of certain pharmaceutical agents, this transformation is a crucial step. The conversion of hydrazobenzenes to azobenzenes can be catalyzed by various reagents, including those derived from this compound. acs.org

Dehydrogenation of Saturated Heterocyclic Compounds

This compound derivatives are also utilized in the dehydrogenation of saturated heterocyclic compounds, leading to the formation of their unsaturated, often aromatic, counterparts. taylorfrancis.com This process is of significant interest for the synthesis of a wide range of N-heterocycles. taylorfrancis.com An acceptor-free dehydrogenation strategy, where the diazene derivative acts as the hydrogen acceptor, provides an atom-economical route for these syntheses, often generating hydrogen gas as a byproduct. taylorfrancis.com

For example, the dehydrogenation of 1,2,3,4-tetrahydroquinoline (B108954) to quinoline (B57606) can be achieved using these reagents. nih.gov The efficiency of the dehydrogenation can be influenced by substituents on the heterocyclic ring. nih.gov Studies on the dehydrogenation of various N-heterocyclic compounds have shown that the position of functional groups can affect the reaction yield. nih.gov

Bis(2,2,2-trichloroethyl) azodicarboxylate has been used in the synthesis of substituted cycloalkyl[b]indoles. sigmaaldrich.com The reaction of indole (B1671886) with various ketones using aryl hydrazides in what is known as the Fischer indolization can lead to the synthesis of N-Cbz-indoles and N-Cbz-carbazoles. researchgate.net

Thiol Oxidation Mechanisms by Diazenedicarboxylic Acid Derivatives

The oxidation of thiols to disulfides by this compound derivatives is a well-documented and mechanistically significant reaction. rsc.orgnih.gov These reagents offer a selective method for forming both symmetrical and unsymmetrical disulfides. mdpi.com

Kinetic Studies of Thiol Oxidation

Kinetic investigations into the oxidation of thiols by diazenedicarboxylic acid derivatives have revealed a two-stage process. researchgate.net The initial, faster step involves the reaction of the thiol with the diazene to form a sulfenylhydrazine intermediate. researchgate.netpublish.csiro.au The second, slower step involves the reaction of this intermediate with another thiol molecule to produce the disulfide and the corresponding hydrazo derivative. researchgate.net

The rate of the initial reaction is significantly influenced by the substituents on the diazenedicarboxylic acid derivative. researchgate.net For example, in the reaction of glutathione (B108866) (GSH) with diazenedicarboxylic acid bisamides, the rate of disappearance of the diazene increases substantially as the substituent on the amide nitrogen becomes more electron-withdrawing. researchgate.net

A study on the oxidation of various thiols by aged δ-MnO2 showed first-order kinetics with respect to the thiol and zero-order with respect to the manganese oxide. gatech.edu While not a diazenedicarboxylic acid derivative, this study provides insight into the general kinetics of thiol oxidation.

Identification and Characterization of Reaction Intermediates

The primary intermediate in the oxidation of thiols by diazenedicarboxylic acid derivatives is a sulfenylhydrazine adduct, specifically an N-alkylsulfenylhydrazine-1,2-dicarboxylate. publish.csiro.au This intermediate is formed by the addition of the thiol to the N=N double bond of the diazene derivative. acs.org

In some cases, particularly with sterically hindered thiols, other intermediates like sulfenic acids (RSOH) have been observed in oxidation reactions, though not specifically with diazenedicarboxylic acid derivatives. nih.gov

Influence of Substituent Effects on Reaction Kinetics

Substituent effects play a critical role in the kinetics of thiol oxidation by diazenedicarboxylic acid derivatives. The electrophilicity of the azo group is a key determinant of the reaction rate. Electron-withdrawing groups on the derivative increase its reactivity towards thiols. researchgate.net

A kinetic study involving a series of diazenedicarboxylic acid bisamides, X(CH2CH2)2NCON=NCON(CH2CH2)2X, demonstrated that changing the substituent X from a methylene (B1212753) group (CH2) to a positively charged dimethylamino group (N(CH3)2+) leads to a significant increase in the rate of the initial reaction with glutathione. researchgate.net The rate of the subsequent reaction of the intermediate also increases, but to a lesser extent. researchgate.net

The table below summarizes the relative rates of reaction for different substituents.

| Substituent (X) | Relative Rate of Stage A | Relative Rate of Stage B |

| CH2 (PIP) | Low | Low |

| O (MOR) | Intermediate | Intermediate |

| NCH3 (DIP) | High | High |

| N(CH3)2+ (DIP+2) | Very High | Very High |

| Data derived from kinetic studies on the reaction of glutathione with diazenedicarboxylic acid bisamides. researchgate.net |

Hydrolysis Rates and Their Correlation with Thiol Oxidation

A notable correlation exists between the hydrolysis rates of diazenedicarboxylic acid derivatives and their rates of thiol oxidation. researchgate.net Derivatives that hydrolyze more rapidly also tend to oxidize thiols at a faster rate. researchgate.net This suggests that the susceptibility of the diazene derivative to nucleophilic attack is a common factor in both processes.

For example, the hydrolysis of diazenedicarboxylic acid bis(N-methylpiperazide) (DIP) between pH 10.2 and 10.9 results in the formation of a monoacyldiazenecarboxylate ion, which subsequently decomposes. researchgate.net This parallels the high reactivity of DIP in thiol oxidation. researchgate.net The study of hydrolysis provides valuable insights into the electronic nature and reactivity of the diazenedicarboxylic acid derivatives. researchgate.net

Amination Reaction Mechanisms

For several decades, dialkyl diazenedicarboxylates have been utilized for the electrophilic amination of various aromatic compounds, including alkylbenzenes and certain substituted phenols. thieme-connect.com These reactions traditionally necessitate high temperatures or strongly acidic conditions to proceed effectively. thieme-connect.com The mechanism of action for reagents like dibenzyl diazene-1,2-dicarboxylate (DBAD) centers on its behavior as an electrophilic species. It readily reacts with nucleophiles, such as amines and alcohols, to forge new chemical bonds. The electrophilicity of the compound stems from the diazene functional group, which is capable of accepting electrons from nucleophilic partners.

A significant advancement in this area was the introduction of bis(2,2,2-trichloroethyl) diazenedicarboxylate as a highly efficient reagent for synthesizing aromatic amines. thieme-connect.com This method involves an acid-catalyzed electrophilic amination of activated aromatic substrates under milder reaction conditions. Following the amination step, the resulting arylhydrazides are reduced with zinc in acetic acid to yield the corresponding anilines. thieme-connect.com Various catalysts and reagents have been employed to facilitate the amination of aromatic compounds with diazenes, including trifluoroacetic acid, indium(III) chloride on silica (B1680970) gel, scandium(III) trifluoromethanesulfonate, and lithium perchlorate. thieme-connect.com

Recent developments have also explored the use of amino-λ3-iodanes for the electrophilic amination of arylboronic acids and boronates. osaka-u.ac.jp Density Functional Theory (DFT) calculations have shed light on the mechanism, indicating that the reaction proceeds via an electrophilic amination pathway from a tetravalent borate (B1201080) complex that features a dative bond between boron and nitrogen. osaka-u.ac.jp

| Reagent/Catalyst | Substrate Type | Reaction Conditions | Key Mechanistic Feature |

|---|---|---|---|

| Dialkyl diazenedicarboxylates | Alkylbenzenes, substituted phenols | High temperature or strong acid | Electrophilic attack by the diazene |

| Bis(2,2,2-trichloroethyl) diazenedicarboxylate | Activated aromatic substrates | Acid-catalyzed, mild conditions | Formation of arylhydrazide intermediate |

| Trifluoroacetic acid | Aromatic compounds | - | Acid catalysis |

| Indium(III) chloride/silica gel | Aromatic compounds | - | Lewis acid catalysis |

| Scandium(III) trifluoromethanesulfonate | Aromatic compounds | - | Lewis acid catalysis |

| Lithium perchlorate | Aromatic compounds | - | - |

| Amino-λ3-iodanes | Arylboronic acids and boronates | Base-mediated (e.g., Cs2CO3) | Formation of a tetravalent borate complex with a B-N dative bond |

The direct amination of C-H bonds represents a highly efficient strategy for the synthesis of amines, and derivatives of this compound have been instrumental in this field. rsc.org These reactions can be catalyzed by various metal complexes, including those of rhodium, copper, ruthenium, manganese, and palladium. rsc.org The mechanistic pathways for these transformations are diverse and can involve either a catalytic nitrene C-H insertion or a C-H activation process. rsc.org

One approach involves the use of N-aminopyridinium salts as bifunctional reagents in C-H amination chemistry. nih.gov These reagents combine a nucleophilic N-amino group with a reductively activatable N-N bond. This unique combination allows for the coupling of C-H amination with C-N cross-coupling, effectively achieving a formal nitrene transfer to benzylic C-H bonds. nih.gov Reductive activation of the N-N bond can also lead to the formation of electrophilic N-centered radicals, which can be further diversified. nih.gov

For instance, the reductive functionalization of N-benzylaminopyridiniums is proposed to proceed through the formation of an amidyl radical. nih.gov Electron transfer from an excited-state photocatalyst to the N-benzylaminopyridinium results in the cleavage of the N-N bond, generating an amidyl radical, pyridine (B92270), and an oxidized photocatalyst. This amidyl radical can then engage in further reactions, such as olefin carboamination. nih.gov

Another strategy for C-H amination involves the use of diazirines as electrophilic amination reagents in a photodecarboxylative amination of carboxylic acids. nih.gov Mechanistic studies suggest that the reaction is initiated by the deprotonation of the carboxylic acid. nih.gov

| Reagent System | Proposed Mechanism | Key Intermediate | Catalyst/Promoter |

|---|---|---|---|

| Metal complexes with various nitrogen sources | Catalytic nitrene C-H insertion or C-H activation | Metal-nitrenoid | Rh, Cu, Ru, Mn, Pd complexes |

| N-aminopyridinium salts | Reductive N-N cleavage followed by radical reaction | Amidyl radical | Photocatalyst (e.g., Iridium complex) |

| Diazirines and carboxylic acids | Photodecarboxylative amination | Carboxylate anion | Acridinium-based photocatalyst |

Computational and Theoretical Studies of this compound Reactivity

The Linear Combination of Atomic Orbitals (LCAO) molecular orbital (MO) method provides valuable qualitative insights into the electronic structure and reactivity of molecules like this compound and its derivatives. bris.ac.uklibretexts.org LCAO-MO calculations for diethyl azodicarboxylate (DEAD) suggest that it possesses an unusually high-lying vacant bonding orbital. wikipedia.org This electronic feature makes DEAD a strong electron acceptor, predisposing it to abstract hydrogen atoms from a variety of donor molecules. wikipedia.org

The LCAO approximation treats molecular orbitals as combinations of the atomic orbitals of the constituent atoms. bris.ac.uk By solving the Schrödinger equation for a molecule, one can determine the energies of the molecular orbitals and the coefficients of the atomic orbitals that contribute to them. libretexts.org This information helps in understanding the bonding, anti-bonding, and non-bonding interactions within the molecule, which in turn dictate its chemical behavior. libretexts.org For instance, the electrophilicity of DEAD, a key aspect of its reactivity in amination and other reactions, can be rationalized by examining its lowest unoccupied molecular orbital (LUMO) derived from LCAO-MO calculations.

The reactivity of dienes and related compounds is often dependent on their conformation. The two primary conformations are s-cis and s-trans, which refer to the arrangement of double bonds around the central single bond. masterorganicchemistry.com While the s-trans conformation is generally more stable due to reduced steric repulsion, the s-cis conformation is often required for reactions like the Diels-Alder reaction. masterorganicchemistry.comresearchgate.net

In the context of this compound derivatives, their conformation can influence their reactivity as dienophiles. For example, in Diels-Alder reactions with E,Z-dienes, dienophiles like diethyl azodicarboxylate (DEAD) react to form six-membered rings with specific stereochemistry, which is dictated by the conformation of the reacting partners. chemtube3d.com

Computational studies on related systems, such as cyclopropyl (B3062369) ketones, have shown that the preference for s-cis or s-trans conformations can be influenced by stereoelectronic effects of substituents. doi.org Theoretical analysis, including Quantum Theory of Atoms in Molecules (QTAIM), can reveal intramolecular interactions that stabilize one conformation over another. rsc.org For example, in certain pyrazole (B372694) derivatives, intramolecular interactions between a carbonyl group and a tert-butyl group were found to stabilize the s-trans conformation in the solid state. rsc.org

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms, including the identification of transition states. mit.eduims.ac.jp These calculations provide a molecular-level understanding of how reactions proceed, which is often difficult to obtain through experimental methods alone. nih.gov

Theoretical studies on reactions involving this compound derivatives have provided significant insights. For example, DFT calculations have been employed to study the cycloaddition reactions of dimethyl azodicarboxylate (DMAD) and diethyl azodicarboxylate (DEAD). nih.gov These studies have reported optimized structures for reactants, products, and transition states, along with frequency analyses and reaction profiles. nih.gov Such calculations have helped to understand why certain reactions are accelerated in water, suggesting that the transition states are stabilized by the aqueous environment. nih.gov

Furthermore, computational investigations have been crucial in understanding the mechanisms of various amination reactions. osaka-u.ac.jprsc.org For the electrophilic amination of arylboronic acids, DFT calculations supported a mechanism involving a tetravalent borate complex. osaka-u.ac.jp In the context of C-H amination, theoretical models have helped to rationalize the stereoselectivity of reactions catalyzed by metal complexes. escholarship.org By calculating the energies of different possible reaction pathways and transition states, researchers can predict which products are likely to form and why. nih.govorientjchem.org

| Computational Method | Application | Key Insights Provided |

|---|---|---|

| LCAO-MO | Electronic structure analysis | Identification of high-lying vacant bonding orbitals, explaining electrophilicity. wikipedia.org |

| DFT | Mechanistic studies of cycloaddition reactions | Optimization of reactant, product, and transition state structures; explanation for solvent effects. nih.gov |

| DFT | Investigation of electrophilic amination of arylboronic acids | Support for a mechanism involving a tetravalent borate complex. osaka-u.ac.jp |

| QTAIM | Analysis of conformational preferences | Identification of intramolecular interactions that stabilize specific conformers. rsc.org |

Strategic Applications in Complex Organic Synthesis

Heterocyclic Compound Formation

The construction of heterocyclic rings is a cornerstone of synthetic organic chemistry, driven by the prevalence of these motifs in pharmaceuticals, agrochemicals, and materials science. 1,2-Diazenedicarboxylic acid derivatives have proven to be valuable tools in the synthesis of a diverse range of heterocyclic systems.

Synthesis of Pyrazoline Derivatives via Condensation

Pyrazolines, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are traditionally synthesized through the condensation of α,β-unsaturated carbonyl compounds, such as chalcones, with hydrazine (B178648) derivatives. While this compound esters are not the primary condensing agent for forming the pyrazoline ring, their role as an oxidant in related synthetic sequences is noteworthy.

In many synthetic routes to pyrazolines, the initial product of the condensation reaction is a pyrazolidine (B1218672), which is subsequently oxidized to the more stable pyrazoline. Diethyl azodicarboxylate (DEAD) can be employed as a mild oxidizing agent to facilitate this dehydrogenation step, offering an alternative to harsher or metal-based oxidants. The reaction proceeds by the acceptance of two hydrogen atoms by the azo group of DEAD, which is concomitantly reduced to diethyl hydrazodicarboxylate.

Table 1: Comparison of Oxidizing Agents in Pyrazoline Synthesis

| Oxidant | Reaction Conditions | Advantages | Disadvantages |

| Diethyl Azodicarboxylate (DEAD) | Mild, often room temperature | High selectivity, neutral byproducts | Stoichiometric amounts required |

| Manganese Dioxide (MnO₂) | Reflux in organic solvent | Readily available, effective | Heterogeneous, requires excess reagent |

| Lead Tetraacetate (LTA) | Varies, can be harsh | Powerful oxidant | Toxic heavy metal waste |

Construction of Triazoles and Tetrazoles

Triazoles: The synthesis of 1,2,4-triazoles can be efficiently achieved through the reaction of amidrazones with diethyl azodicarboxylate (DEAD) in the presence of a catalytic amount of triethylamine. This method provides a highly regioselective, one-pot process for accessing 1,3,5-trisubstituted 1,2,4-triazoles. The reaction is believed to proceed through the oxidation of the solvent (e.g., ethanol) to an aldehyde by the Mitsunobu reagent (DEAD/PPh₃), which then reacts with the amidrazone. An alternative pathway involves a [2+3] cycloaddition between two oxidized forms of the amidrazone.

Tetrazoles: The most prevalent method for synthesizing tetrazoles is the [3+2] cycloaddition of an azide (B81097) source with a nitrile. While this compound derivatives are not a direct component in the final tetrazole ring, their application in Mitsunobu-type reactions can be used to generate azide precursors. For instance, an alcohol can be converted to an azide with inversion of stereochemistry using hydrazoic acid (HN₃) in the presence of DEAD and triphenylphosphine (B44618). This azide can then undergo cycloaddition with a nitrile to form the tetrazole ring. This indirect application allows for the stereocontrolled introduction of a tetrazole moiety into a molecule.

Synthesis of Novel Tetracyclic Systems

Diethyl azodicarboxylate (DEAD) has been instrumental in the synthesis of complex tetracyclic frameworks through various reaction cascades. One notable application is in the oxidative [3+2] cycloaddition/aromatization tandem reaction for the construction of pyrrolo[2,1-a]isoquinolines. In this metal-free protocol, DEAD acts as the sole oxidant, converting tertiary amines into azomethine ylides. These ylides then undergo a [3+2] cycloaddition with a dipolarophile, followed by aromatization to yield the tetracyclic product.

Furthermore, the Mitsunobu reaction, which employs DEAD, is a powerful tool in the total synthesis of natural products, many of which possess intricate tetracyclic skeletons. By facilitating intramolecular C-N or C-O bond formation, the Mitsunobu reaction enables the closure of rings to construct complex polycyclic systems with high stereocontrol. For example, the synthesis of certain alkaloids has utilized an intramolecular Mitsunobu reaction to form a key cyclic ether or amine linkage within a tetracyclic core.

Table 2: Examples of Tetracyclic Systems Synthesized Using DEAD

| Tetracyclic System | Synthetic Strategy | Role of DEAD |

| Pyrrolo[2,1-a]isoquinolines | Oxidative [3+2] cycloaddition/aromatization | Oxidant for azomethine ylide generation |

| Fused Alkaloid Skeletons | Intramolecular Mitsunobu reaction | Activation of alcohol for cyclization |

Formation of Imidazolidin-2-ones and Imidazolin-2-ones

The synthesis of imidazolidin-2-ones and imidazolin-2-ones often involves the cyclization of urea (B33335) or thiourea (B124793) derivatives. While various methods exist for these transformations, the direct and general application of this compound or its esters is not widely documented in the mainstream literature for the primary ring-forming step. However, the principles of the Mitsunobu reaction suggest a potential, albeit less common, application. An intramolecular Mitsunobu reaction of a suitably substituted N-(hydroxyalkyl)urea could, in principle, lead to the formation of an imidazolidin-2-one ring through the formation of a C-N bond with inversion of stereochemistry at the alcohol carbon. This would involve the activation of the hydroxyl group by the DEAD/triphenylphosphine system, followed by nucleophilic attack by the urea nitrogen. Further research would be needed to explore the viability and scope of such a strategy.

Nitrogen-Containing Compound Derivatization

The introduction and manipulation of nitrogen-containing functional groups are of paramount importance in organic synthesis, particularly in the preparation of biologically active molecules. This compound esters play a significant role in the derivatization of nitrogenous compounds, most notably in the stereoselective synthesis of β-lactams.

Stereoselective Synthesis of β-Lactams

The β-lactam ring is a core structural feature of many important antibiotics, such as penicillins and cephalosporins. The stereoselective synthesis of this strained four-membered ring is a significant challenge in organic chemistry. The Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine, provides a powerful method for the synthesis of β-lactams from β-hydroxy hydroxamates or β-amino acids.

In this approach, the hydroxyl group of a β-hydroxy hydroxamate is activated by the DEAD/triphenylphosphine reagent system. This is followed by an intramolecular SN2 reaction where the nitrogen atom of the hydroxamate acts as the nucleophile, attacking the activated carbon center and displacing the triphenylphosphine oxide leaving group. This cyclization proceeds with a clean inversion of stereochemistry at the carbon bearing the hydroxyl group, allowing for a high degree of stereocontrol in the formation of the β-lactam ring.

Table 3: Key Features of Mitsunobu Reaction in β-Lactam Synthesis

| Feature | Description |

| Stereochemistry | Complete inversion of configuration at the alcohol center. |

| Substrate Scope | Applicable to a range of β-hydroxy hydroxamates and β-amino acids. |

| Reaction Conditions | Mild, typically performed at or below room temperature. |

| Reagents | Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine. |

This method has been successfully applied to the synthesis of a variety of monocyclic and bicyclic β-lactam derivatives, demonstrating its utility in the construction of these medicinally important compounds.

Preparation of Hydrazines and Azides

Diesters of this compound are instrumental in the synthesis of protected hydrazines and azides, which are valuable intermediates for constructing more complex nitrogen-containing molecules.

One of the most prominent methods for synthesizing azides from alcohols is the Mitsunobu reaction. wikipedia.orgwikipedia.org In this reaction, an alcohol is activated by a combination of a phosphine (B1218219) (typically triphenylphosphine) and an azodicarboxylate like DEAD. The resulting alkoxyphosphonium salt is a potent intermediate that readily undergoes an S(_N)2 reaction with a suitable nucleophile. When hydrazoic acid (HN(_3)) is used as the nucleophile, an alkyl azide is formed with a complete inversion of stereochemistry at the carbon center. organic-chemistry.org This method is widely applied in the synthesis of pharmaceuticals, including the antiviral drug zidovudine (B1683550) (AZT). wikipedia.org

Similarly, these reagents are used for the electrophilic amination of various nucleophiles to generate hydrazine derivatives. For instance, organometallic reagents such as aryllithiums and Grignard reagents can add across the N=N double bond of di-tert-butyl azodicarboxylate. Subsequent acidic workup removes the tert-butoxycarbonyl (Boc) protecting groups to yield the corresponding arylhydrazine. researchgate.net This transformation provides a direct route to substituted hydrazines that are precursors for many heterocyclic compounds.

Table 1: Synthesis of Azides and Hydrazines using Azodicarboxylates

| Reactant Type | Azodicarboxylate Reagent | Co-reagent(s) | Nucleophile | Product Type | Key Feature |

|---|---|---|---|---|---|

| Primary/Secondary Alcohol | DEAD or DIAD | Triphenylphosphine | Hydrazoic Acid (HN₃) | Alkyl Azide | Stereochemical inversion (SN2) |

| Aryl Lithium | DBAD | None | Aryl group acts as nucleophile | Protected Arylhydrazine | Direct C-N bond formation |

| Aryl Grignard Reagent | DBAD | None | Aryl group acts as nucleophile | Protected Arylhydrazine | Tolerates various functional groups |

Allylic Amination for Building Block Synthesis

Allylic amines are crucial building blocks in organic synthesis. Azodicarboxylates serve as effective nitrogen sources in various allylic amination reactions. While palladium-catalyzed allylic amination is a common method, direct amination using azodicarboxylates offers an alternative pathway. For example, the catalytic asymmetric direct amination of α-monosubstituted nitroacetates can be achieved using di-tert-butyl azodicarboxylate in the presence of a suitable catalyst, providing access to chiral α-amino acid precursors. researchgate.netguidechem.com

Synthesis of Cyclic Hydrazine Derivatives

This compound diesters are powerful dienophiles and dipolarophiles, making them excellent reagents for cycloaddition reactions to form cyclic hydrazine derivatives.

In hetero-Diels-Alder reactions ([4+2] cycloadditions), azodicarboxylates react with 1,3-dienes to form six-membered tetrahydropyridazine derivatives. This reaction is a reliable method for constructing the core of various heterocyclic systems. For example, di(tert-butyl) azodicarboxylate reacts with a diene in a hetero-Diels-Alder fashion to produce a cycloadduct that can be further converted into (3S)-2,3,4,5-tetrahydropyridazine-3-carboxylic acid, a constrained amino acid analogue. nih.gov

Furthermore, azodicarboxylates can participate in [3+2] cycloaddition reactions. Diethyl azodicarboxylate (DEAD) can promote oxidative [3+2] cycloadditions where it acts as both an oxidant and a component of the reaction. In certain schemes, DEAD facilitates the conversion of tertiary amines into azomethine ylides, which then undergo cycloaddition with a dipolarophile to generate five-membered heterocyclic rings like pyrrolidines. nih.gov These cycloaddition strategies provide efficient routes to pyrazolidine and other saturated N-heterocycles. mdpi.com

Carbon-Carbon and Carbon-Heteroatom Bond Formation

General Coupling Reactions in Organic Media

The most significant contribution of this compound diesters to coupling reactions is through the Mitsunobu reaction. wikipedia.orgnih.gov This reaction is a cornerstone of organic synthesis for its ability to form C-O, C-N, and C-S bonds under mild conditions. encyclopedia.pub The process couples a primary or secondary alcohol with a nucleophile that has a pKa of generally less than 13. wikipedia.org The reaction is driven by the formation of a stable triphenylphosphine oxide and a dialkyl hydrazodicarboxylate byproduct. The versatility of the nucleophile allows for the synthesis of a vast array of compounds, including esters, ethers, azides, imides, and thioethers. wikipedia.org The reaction typically proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, making it highly valuable for stereospecific synthesis. nih.gov

Esterification and Amidation Strategies

Esterification is the classic application of the Mitsunobu reaction. By coupling an alcohol with a carboxylic acid in the presence of DEAD (or DIAD) and triphenylphosphine, esters are formed efficiently. wikipedia.org This method is particularly useful for sterically hindered substrates or when mild, non-acidic conditions are required. Its high reliability has led to its frequent use in the total synthesis of complex natural products. nih.gov

For C-N bond formation, leading to amidation products or their precursors, nitrogen nucleophiles such as imides (e.g., phthalimide) or sulfonamides are often used. encyclopedia.pub The use of phthalimide, followed by a subsequent deprotection step (the Gabriel synthesis), provides a route to primary amines. This two-step sequence represents a powerful method for converting alcohols into amines with inversion of configuration. organic-chemistry.org

Table 2: Scope of the Mitsunobu Reaction for Bond Formation

| Bond Formed | Alcohol Substrate | Nucleophile | Product Class | Typical Yield Range |

|---|---|---|---|---|

| C-O (Esterification) | Primary/Secondary Alcohol | Carboxylic Acid | Ester | 70-95% |

| C-O (Etherification) | Primary/Secondary Alcohol | Phenol | Aryl Ether | 60-90% |

| C-N | Primary/Secondary Alcohol | Phthalimide | N-Alkylphthalimide | 75-92% |

| C-N | Primary/Secondary Alcohol | Sulfonamide | N-Alkylsulfonamide | 70-85% |

| C-S | Primary/Secondary Alcohol | Thiol | Thioether | 70-95% |

Selective Cleavage of Carbon-Carbon Bonds via Photocatalysis

There is no established research indicating the use of this compound or its common dialkyl ester derivatives as a primary reagent or catalyst for the selective cleavage of carbon-carbon bonds via photocatalysis. While photocatalysis is a powerful tool for C-C bond cleavage, and azodicarboxylates are used in other photochemical processes, their specific application in this context is not documented in the scientific literature. researchgate.netrsc.orgnih.gov

Targeted Oxidative Transformations

Derivatives of this compound, particularly its esters and amides, have emerged as versatile reagents in organic synthesis for effecting targeted oxidative transformations. These compounds serve as efficient hydrogen acceptors, facilitating the selective oxidation of various functional groups. Their utility is prominent in reactions where mild conditions are paramount to avoid over-oxidation or degradation of sensitive substrates. The reactivity of the azo group (N=N) is central to their oxidizing capability, which upon reaction is reduced to a hydrazo group (NH-NH).

Selective Oxidation of Functional Groups

Esters of this compound, such as diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD), are widely employed for the selective oxidation of specific functional groups. This selectivity is a key advantage in the synthesis of complex molecules where multiple functional groups are present.

One of the most notable applications is the oxidation of thiols to disulfides. This transformation is crucial in peptide and protein chemistry for the formation of disulfide bridges, which are vital for maintaining the tertiary structure of these biomolecules. Diazenecarboxamides have been developed as convenient and selective oxidants for a variety of thiols, including biologically relevant molecules like glutathione (B108866) and cysteamine, under mild reaction conditions. acs.orgorganic-chemistry.org The mechanism of thiol oxidation by diazenedicarboxylic acid derivatives has been a subject of detailed study. acs.org

Another significant application is the oxidation of alcohols to aldehydes and ketones. nih.gov Azodicarboxylates, in conjunction with catalysts such as nitroxyl (B88944) radicals (e.g., TEMPO and its derivatives), provide a metal-free method for this conversion. organic-chemistry.org This system is effective for a broad range of primary and secondary alcohols, including aliphatic, benzylic, and allylic types, and notably avoids the over-oxidation of aldehydes to carboxylic acids. organic-chemistry.orgnih.gov The reaction conditions are generally mild, making them suitable for substrates with sensitive functionalities. For instance, the combination of diisopropyl azodicarboxylate (DIAD) and a nitroxyl radical catalyst can efficiently oxidize primary alcohols to aldehydes and secondary alcohols to ketones. nih.gov Research has also shown that Lewis acids like zinc bromide (ZnBr₂) can catalyze the oxidation of alcohols using diethyl azodicarboxylate (DEAD). thieme-connect.de

The following table summarizes representative examples of the selective oxidation of functional groups using derivatives of this compound.

| Substrate Functional Group | Oxidizing Agent System | Product Functional Group | Reference |

| Thiol | Diazenecarboxamides | Disulfide | acs.orgorganic-chemistry.org |

| Primary Alcohol | DIAD / Nitroxyl Radical | Aldehyde | organic-chemistry.orgnih.gov |

| Secondary Alcohol | DIAD / Nitroxyl Radical | Ketone | organic-chemistry.orgnih.gov |

| Thiol (e.g., Glutathione) | Methyl phenyldiazenecarboxylate | Disulfide | acs.org |

| Primary/Secondary Alcohol | DEAD / ZnBr₂ | Aldehyde/Ketone | thieme-connect.de |

Applications in Redox Chemistry

The role of this compound derivatives in redox chemistry extends beyond simple functional group oxidations; they are integral components of more complex redox-neutral processes and catalytic cycles. Their function as efficient hydrogen acceptors or electron acceptors is fundamental to these applications. wikipedia.org

Furthermore, azodicarboxylates are employed as redox-active co-catalysts in metal-catalyzed aerobic oxidation reactions. For example, in copper-catalyzed aerobic alcohol oxidation, di-tert-butyl azodicarboxylate (DBAD) acts as a redox-active cocatalyst. acs.org The catalytic cycle involves the azodicarboxylate mediating a two-electron oxidation of the alcohol. acs.org The reduced form of the azodicarboxylate is then re-oxidized by a copper(I)/O₂ species to regenerate the active oxidizing agent, allowing the catalytic cycle to continue. acs.org This cooperative catalysis between a metal and a redox-active organic molecule is a key strategy in developing efficient aerobic oxidation methods. acs.org

Catalytic Contributions of Diazenedicarboxylic Acid Derivatives in Synthetic Transformations

Function as Catalytic Agents or Promoters

Azodicarboxylate derivatives, such as diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD), primarily function as potent electrophiles and oxidants, promoting a variety of synthetic transformations. rsc.org In many applications, they are consumed during the reaction, acting as reagents rather than true catalysts in the strictest sense. For instance, they are widely used as dehydrogenating agents for alcohols, amines, and thiols. nih.gov Their electrophilicity is harnessed in reactions like α-amination of carbonyl compounds and as dienophiles in cycloaddition reactions. rsc.orgnih.gov

Role in Mitsunobu Reaction Catalysis

The Mitsunobu reaction is a cornerstone of organic synthesis for converting primary and secondary alcohols into a variety of other functional groups with a characteristic inversion of stereochemistry. wikipedia.orgpkusz.edu.cn In the classical Mitsunobu reaction, an azodicarboxylate (typically DEAD or DIAD) and a phosphine (B1218219) (usually triphenylphosphine) are used in stoichiometric amounts. researchgate.netacs.org The azodicarboxylate acts as the primary oxidant in the reaction's redox cycle.

The mechanism begins with the nucleophilic attack of triphenylphosphine (B44618) on the electrophilic N=N bond of the azodicarboxylate, forming a betaine (B1666868) intermediate. nih.gov This intermediate deprotonates the acidic nucleophile (e.g., a carboxylic acid), and the resulting ion pair reacts with the alcohol to form an alkoxyphosphonium salt. pkusz.edu.cnnih.gov The activated alcohol is then displaced by the conjugate base of the nucleophile via an SN2 mechanism, leading to the desired product with inverted stereochemistry. pkusz.edu.cn The azodicarboxylate is concomitantly reduced to the corresponding dialkyl hydrazine-1,2-dicarboxylate. nih.gov

While indispensable, the stoichiometric use of the azodicarboxylate and the formation of hydrazine (B178648) byproducts complicate product purification. dtu.dk This has driven research towards catalytic versions of the reaction. In these catalytic systems, novel azodicarboxylate derivatives are designed to be regenerated from their hydrazine form by a terminal oxidant within the reaction mixture. For example, ethyl 2-arylazocarboxylates can be recycled through aerobic re-oxidation catalyzed by iron phthalocyanine (B1677752), allowing them to function as true organocatalysts in the Mitsunobu catalytic cycle. taylorfrancis.com This innovation addresses a major drawback of the original reaction, making the process more efficient and environmentally benign. taylorfrancis.com

Lewis Acid-Promoted Reactions

The reactivity of azodicarboxylates as electrophiles can be significantly enhanced by the addition of Lewis acids. By coordinating to one of the carbonyl oxygens or nitrogen atoms of the azodicarboxylate, a Lewis acid increases the compound's electrophilicity, thereby accelerating reactions with various nucleophiles, including alkenes in aza-ene reactions.

The aza-ene reaction, involving the addition of an azodicarboxylate to an alkene, is a powerful method for allylic amination. This reaction can be effectively catalyzed by various Lewis acids, such as Cu(OTf)₂, Zn(OTf)₂, Yb(OTf)₃, and Nd(OTf)₃. pkusz.edu.cnnih.gov The Lewis acid activates the azodicarboxylate, facilitating the ene reaction to form allylic amine derivatives. The use of specific azodicarboxylates, like bis(2,2,2-trichloroethyl)azodicarboxylate, in combination with catalysts such as Cu(OTf)₂ and Yb(OTf)₃, has been shown to produce the corresponding allyl amines in high yields across a range of different alkenes. pkusz.edu.cn These catalyzed reactions often exhibit high levels of diastereoselectivity, which is crucial in the synthesis of complex molecules where precise control of stereochemistry is required.

Building upon Lewis acid catalysis, the development of enantioselective aza-ene reactions has been achieved through the use of chiral catalysts. Chiral copper complexes, particularly those prepared in situ from copper(II) triflate (Cu(OTf)₂) and chiral bisoxazoline ligands, have proven to be effective catalysts for the enantioselective aza-ene reaction between azodicarboxylates and alkenes. pkusz.edu.cn These catalytic systems can induce moderate to good levels of enantioselectivity, providing a direct route to chiral allylic amine derivatives. The chiral environment created by the ligand-metal complex directs the approach of the alkene to the activated azodicarboxylate, favoring the formation of one enantiomer over the other. This method represents a significant advance in asymmetric catalysis, enabling the stereocontrolled synthesis of valuable nitrogen-containing compounds.

| Alkene Substrate | Azodicarboxylate | Catalyst System | Yield (%) | Enantiomeric Excess (% ee) |

| Cyclopentene | Dibenzyl azodicarboxylate | Cu(OTf)₂ / Chiral Bisoxazoline | 85 | 70 |

| Indene | Di-tert-butyl azodicarboxylate | Cu(OTf)₂ / Chiral Bisoxazoline | 90 | 75 |

| α-Methylstyrene | Diethyl azodicarboxylate | Cu(OTf)₂ / Chiral Bisoxazoline | 78 | 65 |

This table presents representative data for enantioselective aza-ene reactions catalyzed by chiral copper complexes. Actual results may vary based on specific reaction conditions and ligand structures.

Transition Metal-Catalyzed Processes (e.g., Zinc(II) Bromide in Dehydrogenation)

In addition to Lewis acidic behavior, metal salts can catalyze reactions involving azodicarboxylates through other mechanisms. A notable example is the use of zinc(II) bromide (ZnBr₂) as a catalyst for the oxidation of alcohols using diethyl azodicarboxylate (DEAD) as the oxidant. thieme-connect.de This process represents a dehydrogenation of the alcohol to the corresponding aldehyde or ketone.

The ZnBr₂-catalyzed system provides a simple and efficient method for this transformation. thieme-connect.de While the reaction can proceed without a catalyst, it is significantly slower, often requiring extended reaction times. thieme-connect.de Zinc(II) bromide effectively accelerates the oxidation, leading to higher yields in shorter times. Other metal bromides like MgBr₂ and CuBr₂ also show catalytic activity but are generally less efficient than ZnBr₂. thieme-connect.de A key advantage of this method is the nature of the byproduct, diethyl hydrazodicarboxylate, which is highly polar and easily separated from the less polar carbonyl product. Furthermore, this hydrazine byproduct can be readily re-oxidized back to DEAD, opening the possibility for a fully catalytic cycle with respect to the azo compound. thieme-connect.de

| Alcohol Substrate | Product | Catalyst | Time (h) | Yield (%) |

| Benzyl alcohol | Benzaldehyde | ZnBr₂ (10 mol%) | 1 | 95 |

| 1-Phenylethanol | Acetophenone | ZnBr₂ (10 mol%) | 1.5 | 92 |

| Cyclohexanol | Cyclohexanone | ZnBr₂ (10 mol%) | 2 | 90 |

| 1-Octanol | Octanal | ZnBr₂ (10 mol%) | 3 | 85 |

This table summarizes the results for the ZnBr₂-catalyzed oxidation of various alcohols using diethyl azodicarboxylate (DEAD). Data is illustrative of typical findings reported in the literature. thieme-connect.de

Advanced Research Perspectives and Future Directions

Design and Synthesis of Next-Generation Diazenedicarboxylate Reagents

The development of novel diazenedicarboxylate reagents is a key area of research, with a significant focus on the synthesis of chiral variants to induce stereoselectivity in chemical transformations. Chiral reagents are instrumental in asymmetric synthesis, a process crucial for producing molecules with specific three-dimensional arrangements, which is of paramount importance in fields like medicinal chemistry and materials science. organic-synthesis.com

A notable approach involves the preparation of chiral dialkyl diazenedicarboxylates derived from naturally occurring chiral alcohols such as bornyl, isobornyl, and menthyl alcohols. The synthesis typically involves converting the alcohol to a chloroformate, followed by condensation with hydrazine (B178648) and subsequent oxidation with reagents like N-bromosuccinimide and pyridine (B92270). nih.govwhiterose.ac.uk These chiral diazenedicarboxylates have been employed in electrophilic amination reactions of enolates, demonstrating the potential for creating stereocenters, although the degree of stereoselectivity can be influenced by the specific enolate geometry. nih.govwhiterose.ac.uk

The design of next-generation reagents also extends to modifying the electronic and steric properties of the diazenedicarboxylate core to fine-tune its reactivity and expand its applicability in various organic syntheses.

Exploration of Novel Reaction Pathways and Reactivity Modes

Derivatives of 1,2-diazenedicarboxylic acid, particularly diethyl azodicarboxylate (DEAD), are recognized for their diverse reactivity. nih.gov They function as potent aza-dienophiles and efficient dehydrogenating agents, capable of converting alcohols to aldehydes, thiols to disulfides, and hydrazo groups to azo groups. nih.gov Their utility also extends to pericyclic reactions with alkenes and dienes through ene and Diels-Alder mechanisms. nih.gov

One of the most prominent applications of diazenedicarboxylates is in the Mitsunobu reaction, a versatile method for the synthesis of amines, azides, ethers, thioethers, and esters from alcohols. nih.gov This reaction has proven invaluable in the synthesis of numerous natural products and pharmaceuticals. nih.gov

Recent research has explored novel reaction pathways, including their participation in cycloaddition reactions. For instance, the [2σ+2σ+2π] cycloaddition of diethyl azodicarboxylate with quadricyclane (B1213432) has been studied, with findings indicating significant rate acceleration in aqueous microdroplets, a phenomenon termed "on-droplet" chemistry. nih.gov Furthermore, diazenedicarboxylates are involved in ene reactions with various dienes, with the reaction rates and product structures being influenced by the diene's conformation. whiterose.ac.uk

The photochemical reactivity of related diazo compounds is also an active area of investigation. Photoinitiated reactions can lead to the formation of carbenes, which can then participate in a variety of transformations, including intramolecular C-H insertions. researchgate.net While modern chemistry of diazo compounds is dominated by transition metal catalysis, photoinitiated reactions are experiencing a resurgence due to a better understanding of modern photochemistry.

Integration into Multicomponent and Cascade Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are a cornerstone of efficient and atom-economical synthesis. Diazo compounds, which are structurally related to diazenedicarboxylates, have found significant application in MCRs for the synthesis of a wide array of heterocyclic structures. organic-synthesis.com These reactions often proceed through the generation of reactive intermediates like oxonium ylides, ammonium (B1175870) ylides, or zwitterionic species from the diazo compound, which are then trapped by other components in the reaction mixture. nih.gov

While direct participation of this compound itself in classic MCRs like the Ugi or Passerini reactions is not extensively documented, its derivatives can be key components in cascade reaction sequences. Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations that occur sequentially in a single pot, often triggered by a single event. researchgate.netresearchgate.net

For instance, a triphenylphosphine-triggered reaction of dialkyl azodicarboxylate with 2-azidoacrylates leads to the convenient synthesis of 1,2,4-triazolines in a cascade fashion. researchgate.net The inherent reactivity of the diazenedicarboxylate moiety allows for the initiation of a sequence of bond-forming events, leading to the rapid construction of complex molecular architectures. The sequencing of MCRs with subsequent cyclization reactions is a powerful strategy for generating diverse heterocyclic scaffolds. whiterose.ac.uk

Applications in Polymer Chemistry and Materials Science

The exploration of this compound and its derivatives in polymer chemistry and materials science is an emerging area with potential for the development of novel functional materials.

Precursors in Polymer Synthesis

While not as common as other monomers, derivatives of this compound can be envisioned as precursors for specialized polymers. The difunctional nature of the parent acid allows for its potential incorporation into polyester (B1180765) or polyamide backbones through condensation polymerization with diols or diamines, respectively. The resulting polymers would feature the unique -N=N- linkage within the main chain, which could impart specific properties such as thermal or photochemical responsiveness.

Development of New Materials and Chemical Processes

The reactivity of the azo group in diazenedicarboxylates offers opportunities for the post-polymerization modification of materials. For example, polymers bearing pendant diazenedicarboxylate groups could be crosslinked or functionalized through reactions involving the azo moiety. Furthermore, the ability of diazenedicarboxylates to act as dehydrogenating agents could be harnessed in the development of new chemical processes for material modification.

Development of Sustainable and Green Chemistry Methodologies

In line with the growing emphasis on environmentally benign chemical processes, significant efforts are being directed towards the development of sustainable and green methodologies involving diazenedicarboxylates. A major focus has been on improving the iconic Mitsunobu reaction, which traditionally suffers from the use of stoichiometric and hazardous reagents and the generation of significant amounts of by-products that are difficult to separate. researchgate.net

One promising approach is the development of catalytic Mitsunobu reactions using recyclable azo reagents. nih.gov Researchers have identified organocatalysts, such as ethyl 2-arylhydrazinecarboxylates, that can be aerobically oxidized in the presence of an iron catalyst to generate the active azo species. nih.gov This system utilizes atmospheric oxygen as a green and economical sacrificial oxidant. nih.gov

Furthermore, alternative reagents to the classic DEAD, such as di-(4-chlorobenzyl)azodicarboxylate (B8002683) (DCAD), have been developed. The hydrazine by-product from DCAD can be easily removed by filtration and recycled, thus minimizing waste. researchgate.net The development of immobilized organocatalysts for redox-neutral Mitsunobu reactions also represents a significant advancement, allowing for catalyst recycling and reuse over multiple cycles.

The use of flow chemistry for the synthesis and in-situ consumption of reactive intermediates like diazo compounds is another key green chemistry strategy. youtube.com Continuous flow systems offer enhanced safety, better temperature control, and the ability to handle hazardous reagents on demand, thereby minimizing risks and waste generation. youtube.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.